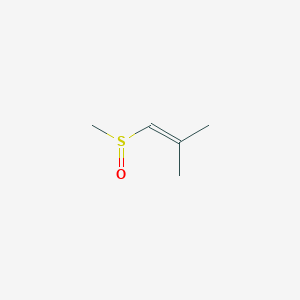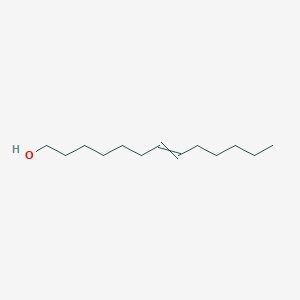
Tridec-7-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridec-7-en-1-ol is an organic compound with the molecular formula C13H26O. It is a type of unsaturated alcohol, characterized by the presence of a double bond at the seventh carbon atom in the tridecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tridec-7-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridec-7-ene. In this method, tridec-7-ene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of tridec-7-yn-1-ol. This process uses a palladium catalyst to selectively hydrogenate the triple bond in tridec-7-yn-1-ol to a double bond, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tridec-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridec-7-enal or tridec-7-enoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridec-7-en-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives, such as tridec-7-en-1-chloride when reacted with thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Tridec-7-enal, tridec-7-enoic acid.
Reduction: Tridec-7-en-1-amine.
Substitution: Tridec-7-en-1-chloride.
Wissenschaftliche Forschungsanwendungen
Tridec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tridec-7-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Tridec-7-en-1-ol can be compared with other similar compounds, such as:
1-Tridecene: Unlike this compound, 1-tridecene lacks a hydroxyl group, making it less reactive in certain chemical reactions.
2-Tridecen-1-ol: This compound has a double bond at the second carbon atom, which affects its chemical properties and reactivity compared to this compound.
This compound is unique due to its specific position of the double bond and the presence of a hydroxyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64470-31-1 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
tridec-7-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,14H,2-5,8-13H2,1H3 |
InChI-Schlüssel |
HYQFDSMWSNMOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


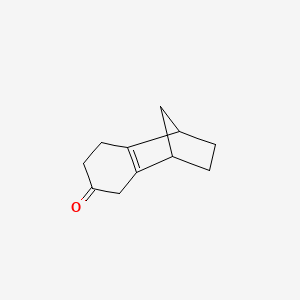
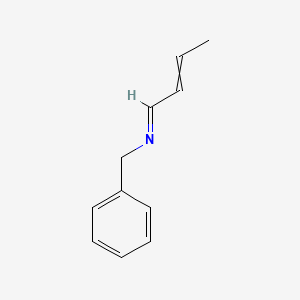
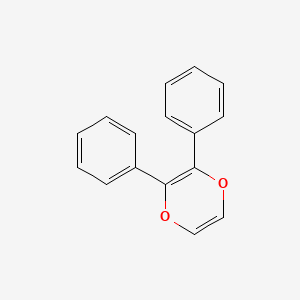
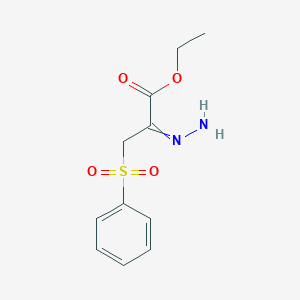
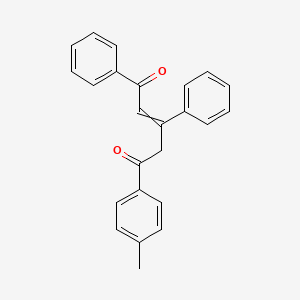
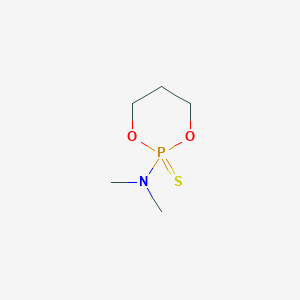
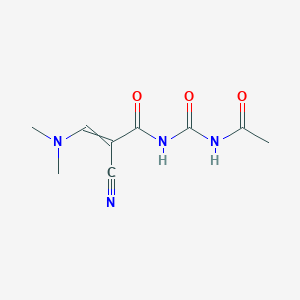
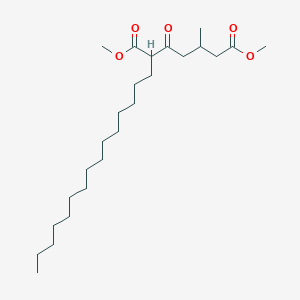
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)
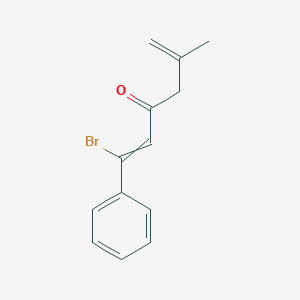
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)
